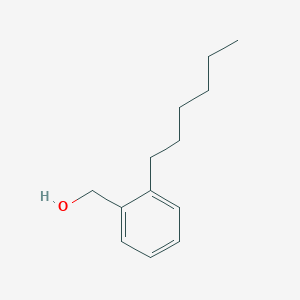

(2-Hexylphenyl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

63389-64-0 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

(2-hexylphenyl)methanol |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-8-12-9-6-7-10-13(12)11-14/h6-7,9-10,14H,2-5,8,11H2,1H3 |

InChI Key |

IOKUFZCPTFJQKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=CC=C1CO |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Physical Properties of (2-Hexylphenyl)methanol

To our valued researchers, scientists, and drug development professionals,

While direct data for (2-Hexylphenyl)methanol is unavailable, we are providing information on a structurally related compound, (2-Ethylphenyl)methanol , to offer a potential, albeit limited, point of reference. It is crucial to emphasize that the properties of (2-Ethylphenyl)methanol are not a direct substitute for the properties of this compound and should be used with caution for any theoretical or practical purposes. The difference in the alkyl chain length (ethyl vs. hexyl) will significantly influence the physical properties.

Physical Properties of a Structurally Related Compound: (2-Ethylphenyl)methanol

For illustrative purposes, the following table summarizes the computed physical properties for (2-Ethylphenyl)methanol.

| Property | Value | Source |

| Molecular Formula | C9H12O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| IUPAC Name | (2-ethylphenyl)methanol | [1] |

Note: These are computed properties and have not been experimentally verified.

Experimental Protocols

The absence of published experimental data for this compound means that there are no specific, validated protocols for the determination of its physical properties to report. General methodologies for determining key physical properties of liquid compounds are well-established in the field of chemistry. These would typically include:

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.

-

Melting Point: For solids, this would be determined using a melting point apparatus. As this compound is expected to be a liquid at room temperature, its freezing point would be determined by controlled cooling.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Solubility: Assessed by systematically attempting to dissolve the compound in a range of solvents and quantifying the concentration at saturation, often using techniques like UV-Vis spectroscopy or HPLC.

Signaling Pathways and Experimental Workflows

Our extensive search did not yield any information regarding signaling pathways or established experimental workflows that involve this compound. Consequently, the creation of diagrams for these processes as requested is not possible at this time.

To illustrate a logical relationship for a hypothetical experimental workflow for determining physical properties, a generalized diagram is provided below.

Caption: A generalized workflow for the synthesis, purification, and physical property determination of a chemical compound.

We regret that a more detailed and specific technical guide for this compound cannot be provided at this time due to the lack of available data. Further experimental investigation would be required to characterize its physical properties.

References

(2-Hexylphenyl)methanol CAS number lookup

It appears there is no readily available CAS number for the specific chemical "(2-Hexylphenyl)methanol" in public databases. Extensive searches have yielded information on structurally similar compounds, but not for the exact molecule specified. This suggests that "this compound" may be a novel compound, not yet registered with the Chemical Abstracts Service, or a less common chemical with limited public documentation.

This guide will therefore provide information on closely related and analogous compounds for which data is available, which may serve as a proxy for understanding the potential properties and synthesis of "this compound". The primary analogues identified are:

-

(2-Ethylphenyl)methanol (CAS No: 767-90-8)[1]

-

(2-Methylphenyl)methanol (CAS No: 89-95-2)[2]

-

(4-Hexylphenyl)(phenyl)methanol (CAS No: 108419-05-2)[3]

I. Chemical and Physical Properties

A summary of the available chemical and physical properties for the analogue compounds is presented below. This data can offer insights into the expected properties of "this compound".

| Property | (2-Ethylphenyl)methanol | (2-Methylphenyl)methanol | (4-Hexylphenyl)(phenyl)methanol |

| CAS Number | 767-90-8[1] | 89-95-2[2] | 108419-05-2[3] |

| Molecular Formula | C9H12O[1] | C8H10O[2] | C19H24O |

| Molecular Weight | 136.19 g/mol [1] | 122.167 g/mol [2] | 268.399 g/mol [3] |

| IUPAC Name | (2-ethylphenyl)methanol[1] | (2-methylphenyl)methanol[2] | (4-hexylphenyl)(phenyl)methanol[3] |

II. Experimental Protocols

Detailed experimental protocols for the synthesis of "this compound" are not available. However, a common synthetic route for similar phenylmethanol derivatives involves the reduction of the corresponding benzoic acid or benzoate ester. An example of a relevant synthesis is that of (2-Methoxy-6-Methylphenyl)methanol .

Synthesis of (2-Methoxy-6-Methylphenyl)methanol [4]

-

Reactant: Methyl 2-methoxy-6-methylbenzoate (CAS 79383-44-1)

-

Reagent: Lithium aluminium hydride (LiAlH4)

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

A solution of methyl 2-methoxy-6-methylbenzoate (2.77 mmol) in THF (5 ml) is cooled to 0 °C.

-

LiAlH4 (5.55 mmol) is added to the solution.

-

The mixture is stirred at 0 °C for 2 hours and then at room temperature for 15 hours.

-

The reaction is quenched by the addition of sodium sulfate decahydrate.

-

The mixture is stirred for 1 hour, dried over sodium sulfate (Na2SO4), filtered, and concentrated to yield the product.

-

A logical workflow for the synthesis of the target compound based on this protocol is illustrated below.

Caption: Proposed synthesis workflow for this compound.

III. Potential Applications and Signaling Pathways

Given the lack of specific data for "this compound," its potential applications and involvement in signaling pathways can only be inferred from related compounds. Phenylmethanol derivatives, also known as benzhydrols, are recognized as important intermediates in the synthesis of pharmaceuticals.[5] For instance, they are precursors to drugs such as diphenhydramine and orphenadrine.[5]

The biological activity of such compounds would be highly dependent on their specific structure and interactions with biological targets. Without experimental data, any depiction of a signaling pathway involving "this compound" would be purely speculative.

The logical relationship for investigating the potential of a novel phenylmethanol derivative in drug development is outlined in the following diagram.

Caption: General logical workflow for drug development.

IV. Safety Information

Safety data for "this compound" is not available. For handling any novel chemical, it is crucial to assume it is hazardous and take appropriate precautions. The safety data for methanol provides a point of reference for handling alcohols, though the toxicity of substituted phenylmethanols can differ significantly. Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[6][7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be strictly followed.

References

- 1. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-METHYLPHENYL)METHANOL | CAS 89-95-2 [matrix-fine-chemicals.com]

- 3. Cas 108419-05-2,(4-Hexylphenyl)(phenyl)methanol | lookchem [lookchem.com]

- 4. (2-Methoxy-6-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 5. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. methanex.com [methanex.com]

An In-depth Technical Guide on the Spectroscopic Data of (2-Hexylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hexylphenyl)methanol is an aromatic alcohol. Its structure, featuring a hydroxylmethyl group and a hexyl chain ortho to each other on a benzene ring, suggests potential applications in organic synthesis, materials science, and as a precursor for pharmacologically active molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally related compounds such as benzyl alcohol, (2-propylphenyl)methanol, and other ortho-alkylated phenylmethanols.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (Aromatic) | 7.10 - 7.40 | Multiplet | 4H | The ortho-substitution pattern will lead to a complex splitting pattern for the four aromatic protons. |

| -CH₂-OH | ~4.6 | Singlet or Doublet | 2H | The benzylic protons. May appear as a singlet, or a doublet if coupled to the hydroxyl proton. |

| -CH₂-OH | Variable (1.5 - 3.0) | Singlet (broad) | 1H | The hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. Can be exchanged with D₂O. |

| Ar-CH₂ -(CH₂)₄-CH₃ | ~2.6 | Triplet | 2H | The benzylic protons of the hexyl group, adjacent to the aromatic ring. |

| Ar-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.6 | Multiplet | 2H | |

| -(CH₂)₃-CH₂ -CH₃ | ~1.3 | Multiplet | 6H | Overlapping signals for the three methylene groups in the middle of the hexyl chain. |

| -(CH₂)₅-CH₃ | ~0.9 | Triplet | 3H | The terminal methyl group of the hexyl chain. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C -OH (Benzylic) | ~63 | |

| C -CH₂OH (Aromatic Quaternary) | ~140 | Carbon bearing the hydroxymethyl group. |

| C -Hexyl (Aromatic Quaternary) | ~138 | Carbon bearing the hexyl group. |

| Aromatic CH | 126 - 130 | Four signals expected for the aromatic CH carbons. |

| Ar-CH₂ -(CH₂)₄-CH₃ | ~36 | |

| Ar-CH₂-CH₂ -(CH₂)₃-CH₃ | ~32 | |

| Ar-(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | ~30 | |

| Ar-(CH₂)₃-CH₂ -CH₂-CH₃ | ~29 | |

| Ar-(CH₂)₄-CH₂ -CH₃ | ~23 | |

| -CH₃ (Terminal) | ~14 |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. In dilute non-polar solvents, a sharper peak around 3600 cm⁻¹ may be observed for the free O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the hexyl and hydroxymethyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions characteristic of the benzene ring. |

| C-O Stretch | 1000 - 1260 | Strong | Characteristic of a primary alcohol. |

| C-H Bend (Aromatic) | 690 - 900 | Strong | Out-of-plane bending. The exact position can give clues about the substitution pattern. For ortho-disubstitution, a strong band around 750 cm⁻¹ is expected. |

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 192 | [M]⁺ | Molecular ion peak. The predicted molecular weight of C₁₃H₂₀O is 192.30 g/mol . |

| 174 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 161 | [M - OCH₃]⁺ | Loss of a methoxy radical (unlikely) or more likely [M-CH₂OH]⁺. |

| 133 | [M - C₄H₉]⁺ | Benzylic cleavage of the hexyl group. |

| 105 | [C₇H₅O]⁺ | Formation of a tropylium-like ion after rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl derivatives. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Use a standard pulse sequence (e.g., zg30).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a non-volatile oil, a thin film can be cast onto a KBr or NaCl plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of an ortho-alkylated benzyl alcohol like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis of (2-Hexylphenyl)methanol from 2-Hexylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (2-hexylphenyl)methanol via the reduction of 2-hexylbenzaldehyde. The primary method detailed is the reduction using sodium borohydride in a methanol solvent, a common and efficient method for converting aromatic aldehydes to their corresponding primary alcohols.

Reaction Overview and Mechanism

The synthesis of this compound from 2-hexylbenzaldehyde is a classic example of the reduction of an aromatic aldehyde to a primary alcohol. This transformation is most commonly and conveniently achieved through the use of a hydride-donating reducing agent, such as sodium borohydride (NaBH₄).[1]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial step forms a tetrahedral intermediate, an alkoxide salt. In the subsequent workup step, the alkoxide is protonated by a protic solvent, in this case, methanol, to yield the final product, this compound.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of the reactant, product, and solvent. Data for the specific hexyl-substituted compounds are estimated based on structurally similar compounds, such as 2-methylbenzaldehyde and (2-ethylphenyl)methanol, due to the limited availability of specific experimental data for the hexyl analogues.[2][3][4][5][6][7][8][9]

Table 1: Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) (estimated) |

| Reactant | 2-Hexylbenzaldehyde | C₁₃H₁₈O | 190.28 | Colorless Liquid | ~260-270 |

| Product | This compound | C₁₃H₂₀O | 192.30 | Colorless Liquid | ~270-280 |

Table 2: Properties of Reagents and Solvents

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Reducing Agent | Sodium borohydride | NaBH₄ | 37.83 | White crystalline solid | 400 (decomposes) | 1.074 |

| Solvent | Methanol | CH₃OH | 32.04 | Colorless liquid | 64.7 | 0.792 |

Experimental Protocol: Sodium Borohydride Reduction

This protocol details the laboratory-scale synthesis of this compound.

3.1. Materials and Equipment

-

2-Hexylbenzaldehyde (1.0 eq.)

-

Sodium borohydride (1.5 eq.)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

3.2. Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-hexylbenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) to the cooled solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

-

Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water while still in the ice bath. This will decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Safety and Handling

-

2-Hexylbenzaldehyde: Assumed to be an irritant to the skin, eyes, and respiratory tract, similar to other benzaldehydes.[10][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: Expected to have low to moderate toxicity, but should be handled with care. Avoid skin and eye contact.

-

Sodium Borohydride: A flammable solid that reacts with water and acids to produce flammable hydrogen gas. It is also corrosive. Handle in a dry environment and avoid contact with water and acids.

-

Methanol: A flammable and toxic liquid.[6][8][9][13] It can be absorbed through the skin and is harmful if ingested or inhaled. All manipulations should be performed in a fume hood.

Spectroscopic Data Interpretation (Expected)

5.1. Infrared (IR) Spectroscopy

-

2-Hexylbenzaldehyde: A strong absorption band is expected around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[14] Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching from the hexyl group will be observed between 2850-3000 cm⁻¹.

-

This compound: The characteristic C=O peak of the aldehyde will be absent. A broad absorption band will appear in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretch of the alcohol. The aromatic and aliphatic C-H stretching bands will remain.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of 2-Hexylbenzaldehyde: An aldehydic proton signal is expected as a singlet between δ 9-10 ppm. The aromatic protons will appear in the region of δ 7-8 ppm. The protons of the hexyl group will be observed in the upfield region (δ 0.8-3.0 ppm).

-

¹H NMR of this compound: The aldehyde proton signal will be absent. A new singlet or doublet corresponding to the benzylic CH₂ protons will appear around δ 4.5-5.0 ppm. The hydroxyl proton will give a broad singlet, the chemical shift of which is concentration-dependent. The aromatic and hexyl group proton signals will remain in their respective regions.[15]

-

¹³C NMR of 2-Hexylbenzaldehyde: A signal for the carbonyl carbon is expected around δ 190-200 ppm.

-

¹³C NMR of this compound: The carbonyl carbon signal will be replaced by a signal for the alcohol-bearing carbon (CH₂OH) around δ 60-70 ppm.

Visualizations

Reaction Pathway

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (2-Ethylphenyl)methanol | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Methanol Solvent Properties [macro.lsu.edu]

- 7. 2-Methylbenzaldehyde(529-20-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methanol [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.be [fishersci.be]

- 12. carlroth.com [carlroth.com]

- 13. Methanol - Wikipedia [en.wikipedia.org]

- 14. 2-Methylbenzaldehyde(529-20-4) IR Spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Grignard Synthesis of (2-Hexylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Hexylphenyl)methanol via the Grignard reaction. It is intended for an audience with a strong background in organic chemistry, particularly those involved in pharmaceutical research and development, where the synthesis of novel organic molecules is paramount. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant analytical data for the characterization of the final product.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the synthesis of a diverse range of compounds, including alcohols.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][2] In the synthesis of this compound, hexylmagnesium bromide acts as the Grignard reagent, which attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the desired secondary alcohol. The ortho-substitution on the benzaldehyde presents an interesting case for studying the steric effects on the reaction yield and kinetics.

Reaction Mechanism and Signaling Pathway

The Grignard reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion and stabilizes the Grignard reagent.[2]

A proposed logical workflow for the synthesis is as follows:

The reaction mechanism can be visualized as a signaling pathway:

Experimental Protocol

This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Magnesium turnings | Mg | 24.31 | 1.2 equiv. | 99.8% |

| 1-Bromohexane | C6H13Br | 165.07 | 1.1 equiv. | 98% |

| 2-Bromobenzaldehyde | C7H5BrO | 185.02 | 1.0 equiv. | 98% |

| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | - | ≥99.7% |

| Iodine | I2 | 253.81 | 1-2 crystals | - |

| Saturated aq. NH4Cl | NH4Cl | 53.49 | - | - |

| Anhydrous MgSO4 | MgSO4 | 120.37 | - | - |

3.2. Procedure

-

Preparation of Hexylmagnesium Bromide:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to activate the magnesium surface.

-

A solution of 1-bromohexane (1.1 equiv.) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the 1-bromohexane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, the remaining 1-bromohexane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Bromobenzaldehyde:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of 2-bromobenzaldehyde (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Workup and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Quantitative Data

While specific data for the synthesis of this compound is not widely published, typical yields for Grignard reactions with ortho-substituted benzaldehydes can range from 50% to 80%, depending on the steric hindrance and reaction conditions.[3] Purity is typically assessed by chromatographic and spectroscopic methods.

| Parameter | Expected Value | Method of Determination |

| Yield | 50-80% | Gravimetric analysis after purification |

| Purity | >95% | GC-MS, HPLC, NMR |

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

5.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the carbinol proton (methine proton), the methylene group adjacent to the phenyl ring, the aliphatic chain protons, and the hydroxyl proton.

5.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the number and types of carbon atoms in the molecule. Key signals will include those for the aromatic carbons, the carbinol carbon, and the carbons of the hexyl chain.

5.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks will correspond to C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

5.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The fragmentation pattern can provide further structural information.

Note: As of the last update, specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. The expected spectral characteristics are based on the analysis of structurally similar compounds. Researchers are advised to perform their own spectral analysis for product confirmation.

Conclusion

The Grignard reaction provides a reliable and versatile method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield. The protocol and analytical guidance provided in this document serve as a valuable resource for researchers engaged in the synthesis of novel benzyl alcohol derivatives for applications in drug discovery and development. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.

References

Literature review of substituted benzyl alcohols

An In-depth Guide to Substituted Benzyl Alcohols: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

Introduction

Benzyl alcohol, a simple aromatic alcohol, consists of a benzene ring substituted with a hydroxymethyl group.[1] Its derivatives, substituted benzyl alcohols, are a cornerstone in organic synthesis and medicinal chemistry. This class of compounds is integral to the structure of numerous pharmaceuticals, natural products, and bioactive molecules.[2][3] Their versatile chemical nature, stemming from the hydroxyl group and the modifiable aromatic ring, allows for fine-tuning of their physical, chemical, and biological properties.[4] This technical guide provides a comprehensive literature review of substituted benzyl alcohols, focusing on their synthesis, structure-activity relationships (SAR), and applications in drug development for an audience of researchers and drug development professionals.

Synthesis of Substituted Benzyl Alcohols

The synthesis of substituted benzyl alcohols can be achieved through various strategic approaches, ranging from classical reduction reactions to modern cross-coupling and C-H activation methodologies.

Reduction of Substituted Carbonyl Compounds

A widely used and straightforward method for synthesizing substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehydes or ketones. Sodium borohydride (NaBH₄) is a common, mild, and selective reducing agent for this transformation.

Experimental Protocol: General Procedure for NaBH₄ Reduction [5]

-

The substituted benzaldehyde (1.0 eq.) is dissolved in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask and stirred at room temperature to achieve a homogenous solution.

-

The solution is cooled in an ice bath.

-

Sodium borohydride (1.0 eq.), dissolved in a dilute aqueous NaOH solution (e.g., 1M), is added dropwise to the cooled aldehyde solution over a period of 10-15 minutes.

-

The reaction mixture is stirred at room temperature for an additional 10-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled again in an ice bath and quenched by the careful, dropwise addition of aqueous HCl (e.g., 6M) until the cessation of hydrogen gas evolution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl alcohol, which can be further purified by column chromatography.

Table 1: Examples of Substituted Benzyl Alcohol Synthesis via Reduction

| Precursor Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | NaBH₄ | Ethanol | >95% (implied) | [5] |

| 4-Methylbenzaldehyde | NaBH₄ | Ethanol | >95% (implied) | [5] |

| 4-Methoxybenzaldehyde | NaBH₄ | Ethanol | >95% (implied) | [5] |

| 3,4-Dimethoxybenzaldehyde | NaBH₄ | Ethanol | >95% (implied) |[5] |

// Node Definitions start [label="Start: Substituted\nBenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Ethanol\nCool to 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nabh4 [label="Add NaBH₄/NaOH (aq)\nDropwise", fillcolor="#FBBC05", fontcolor="#202124"]; stir [label="Stir at Room Temperature\n(10-30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with HCl (aq)\nat 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Workup: Extraction\nwith Ethyl Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Final Product:\nSubstituted Benzyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Edges start -> dissolve; dissolve -> add_nabh4 [label="Reduction Step"]; add_nabh4 -> stir; stir -> quench [label="Reaction Complete"]; quench -> extract; extract -> purify; purify -> end_product; } dot Caption: General workflow for the synthesis of substituted benzyl alcohols via NaBH₄ reduction.

Benzylic C-H Oxidation and Substitution

Direct functionalization of benzylic C-H bonds offers a more atom-economical route. Methods have been developed that use oxidants like bis(methanesulfonyl) peroxide to selectively produce benzylic alcohols without over-oxidation to the corresponding ketone or aldehyde.[6][7] This approach is valuable for its ability to directly convert readily available alkylated arenes into more functionalized products.[7]

Experimental Protocol: General C-H Oxidation [7]

-

The alkylated arene substrate is combined with an oxidant (e.g., bis(methanesulfonyl) peroxide) in a suitable solvent system.

-

The reaction is stirred at a specific temperature for a set duration, often monitored by GC-MS or LC-MS.

-

The intermediate product, often a benzylic mesylate, is formed.

-

This intermediate can be hydrolyzed in situ or in a subsequent step (e.g., using a mixture of hexafluoroisopropanol (HFIP) and water) to yield the final benzylic alcohol.

-

Standard aqueous workup and purification by chromatography are performed to isolate the product.

Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the benzyl alcohol framework. For instance, the Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate can produce the corresponding benzyl alcohols in good yields.[8] This method allows for the convergent synthesis of complex structures by joining two key fragments.

Structure-Activity Relationships (SAR)

Understanding how structural modifications to the benzyl alcohol scaffold affect biological activity is crucial for rational drug design.

Case Study: YC-1 (Lificiguat) Analogues

YC-1, or 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, is a well-studied soluble guanylate cyclase (sGC) activator. The SAR of its analogues reveals key structural requirements for activity.[9]

-

N-1 Benzyl Group: This group is critical for antiplatelet activity. Replacing the benzyl group with hydrogen significantly diminishes efficacy, indicating the necessity of an aromatic ring at this position.[9]

-

Benzyl Ring Substitution: Fluorine or cyano substitution at the ortho position of the benzyl ring enhances inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1), whereas meta or para substitution is less effective.[9]

-

Hydroxymethyl Group: Converting the alcohol on the furan ring to an ether or an amine can modulate the activity profile, in some cases increasing potency against specific platelet aggregation inducers.[9]

Table 2: SAR Summary of YC-1 Analogues against HIF-1 [9]

| Compound | Substitution on Benzyl Ring | IC₅₀ (μM) |

|---|---|---|

| YC-1 | None | ~10-20 |

| 26a | ortho-Fluoro | 4.9 |

| 26b | meta-Fluoro | 10 |

| 26c | para-Fluoro | 19 |

| 26e | ortho-Cyano | 8.7 |

| 26f | para-Cyano | 26 |

// Node Definitions core [label="Core Scaffold\n(1-Substituted Indazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; r1 [label="R1: N-1 Position\n(Benzyl Group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r2 [label="R2: Benzyl Ring\nSubstituent", fillcolor="#FBBC05", fontcolor="#202124"]; r3 [label="R3: Furan Position\n(Hydroxymethyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity [label="Biological Activity\n(e.g., Antiplatelet, HIF-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Logical Relationships core -> r1; core -> r2; core -> r3;

r1 -> activity [label="Aromatic ring is critical"]; r2 -> activity [label="Ortho-substitution enhances\n(e.g., F, CN for HIF-1)"]; r3 -> activity [label="Modification to ether/amine\nmodulates activity"]; } dot Caption: Key structure-activity relationships for YC-1 analogues.

Applications in Drug Development

Substituted benzyl alcohols are prevalent in various therapeutic areas, notably as antimicrobial agents.

Antibacterial Activity

Benzyl alcohol itself is used as a preservative due to its bacteriostatic properties.[1][4] Studies on its substituted derivatives have revealed potent antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[5][10]

One study synthesized a series of benzyl alcohol derivatives and tested them against Staphylococcus aureus (Gram-positive) and P. aeruginosa (Gram-negative). The activity was found to be concentration-dependent. Notably, the derivative 3,4-dimethoxybenzyl alcohol (compound 2d in the study) showed a broad spectrum of activity, with an inhibition zone against P. aeruginosa that surpassed the standard drug, amoxicillin.[5][11]

Experimental Protocol: Disc Diffusion for Antibacterial Assay [5]

-

Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).

-

The bacterial suspension is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Sterile paper discs (6 mm diameter) are impregnated with known concentrations of the synthesized benzyl alcohol derivatives.

-

The discs are placed on the inoculated agar surface. A standard antibiotic (e.g., amoxicillin) serves as a positive control, and a solvent-loaded disc serves as a negative control.

-

The plates are incubated at 37°C for 18-24 hours.

-

Antibacterial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each disc.

Table 3: Antibacterial Activity of Substituted Benzyl Alcohols [5][11]

| Compound | Substitution | Zone of Inhibition (mm) vs P. aeruginosa (at 10⁻¹ concentration) | Zone of Inhibition (mm) vs S. aureus (at 10⁻¹ concentration) |

|---|---|---|---|

| 4-Chlorobenzyl alcohol | 4-Cl | 27 | 10 |

| 4-Methylbenzyl alcohol | 4-CH₃ | 16 | 0 |

| 4-Methoxybenzyl alcohol | 4-OCH₃ | 10 | 0 |

| 3,4-Dimethoxybenzyl alcohol | 3,4-(OCH₃)₂ | 35 | 17 |

| Amoxicillin (Standard) | N/A | 25 | 23 |

Mechanism of Action

For the observed antibacterial effects, docking studies have suggested that these benzyl alcohol derivatives may act by inhibiting glucosamine-6-phosphate (GlcN-6-P) synthase.[5] This enzyme is crucial for the biosynthesis of the bacterial cell wall. The compounds fit into the enzyme's active site, establishing hydrogen-bonding interactions with key amino acid residues, thereby disrupting its function. The most active compound, 3,4-dimethoxybenzyl alcohol, was also found to have a favorable low binding energy.[11]

// Node Definitions drug [label="Substituted\nBenzyl Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="GlcN-6-P Synthase\n(Bacterial Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Binding to\nActive Site", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Bacterial Cell Wall\nBiosynthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; death [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Pathway Edges drug -> binding [color="#EA4335"]; enzyme -> binding [color="#4285F4"]; binding -> inhibition; inhibition -> pathway [label="Disrupts"]; pathway -> death [label="Leads to"]; } dot Caption: Proposed mechanism of antibacterial action via enzyme inhibition.

Conclusion

Substituted benzyl alcohols are a remarkably versatile class of molecules with profound importance in chemistry and pharmacology. Their synthesis is accessible through a variety of robust methods, from classical reductions to modern catalytic reactions. Structure-activity relationship studies have demonstrated that subtle changes to their substitution patterns can lead to significant shifts in biological activity, providing a fertile ground for the rational design of new therapeutic agents. Their proven efficacy as antibacterial agents, coupled with their foundational role in the structure of many existing drugs, ensures that substituted benzyl alcohols will remain a focus of intensive research and development in the scientific community for the foreseeable future.

References

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanisms for the Synthesis of (2-Hexylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible reaction mechanisms for the synthesis of (2-Hexylphenyl)methanol. Due to a lack of specific literature focused solely on the reaction mechanism of this particular compound, this guide outlines the most probable synthetic pathways based on well-established principles in organic chemistry. The information presented is intended to provide a foundational understanding for researchers and professionals in drug development and chemical synthesis.

Plausible Synthetic Pathways and Reaction Mechanisms

The synthesis of this compound, a secondary alcohol, can be approached through several established synthetic routes. The most common and industrially scalable methods involve the use of Grignard reagents or the reduction of a corresponding carbonyl compound.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols.[1] In the context of this compound, two primary Grignard approaches are feasible:

-

Pathway A: Reaction of a 2-hexylphenylmagnesium halide (a Grignard reagent) with formaldehyde.

-

Pathway B: Reaction of a phenylmagnesium halide with 2-hexylbenzaldehyde.

The general mechanism for the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde or ketone.[2] The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic due to the significant difference in electronegativity between carbon and magnesium.[3] The reaction typically proceeds through a six-membered ring transition state and must be conducted under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water.[1]

The reaction proceeds via a nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated in a subsequent acidic workup step to yield the final alcohol product.[2]

Caption: General Mechanism of a Grignard Reaction.

Another common method for the synthesis of alcohols is the reduction of carbonyl compounds. For this compound, this would involve the reduction of 2-hexylbenzaldehyde or 2-hexylbenzoic acid (or its ester derivative).

-

Reduction of 2-Hexylbenzaldehyde: Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

-

Reduction of 2-Hexylbenzoic Acid or its Ester: Carboxylic acids and esters can be reduced to primary alcohols using strong reducing agents like LiAlH₄. The reaction with esters first involves hydride addition and elimination of the alkoxy group to form an intermediate aldehyde, which is then further reduced to the alcohol.[4]

Caption: General Workflow for the Reduction Synthesis.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature. However, based on analogous reactions, the following table summarizes expected yields for the proposed synthetic pathways.

| Synthetic Pathway | Reagents | Typical Yield (%) | Reference/Basis |

| Grignard Reaction (2-hexylphenylmagnesium halide + formaldehyde) | 2-Hexylbromobenzene, Mg, Formaldehyde, H₃O⁺ | 70-90 | General yields for Grignard reactions with formaldehyde. |

| Grignard Reaction (phenylmagnesium halide + 2-hexylbenzaldehyde) | Bromobenzene, Mg, 2-Hexylbenzaldehyde, H₃O⁺ | 75-95 | General yields for Grignard reactions with aldehydes.[5] |

| Reduction of 2-Hexylbenzaldehyde | 2-Hexylbenzaldehyde, NaBH₄, Solvent (e.g., EtOH) | 85-98 | Typical yields for aldehyde reductions with NaBH₄. |

| Reduction of Methyl 2-hexylbenzoate | Methyl 2-hexylbenzoate, LiAlH₄, Solvent (e.g., THF) | 80-95 | Typical yields for ester reductions with LiAlH₄.[6] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the Grignard reaction and reduction pathways. These are generalized procedures and may require optimization for specific laboratory conditions.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 2-hexylbenzaldehyde in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Reaction Setup: In a round-bottom flask, dissolve 2-hexylbenzaldehyde in methanol or ethanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Potential Byproducts

In the Grignard synthesis, potential byproducts can arise from side reactions. The Grignard reagent can act as a base, leading to the enolization of the aldehyde if sterically hindered.[5] Another possible side reaction is the formation of a biphenyl impurity from the coupling of the Grignard reagent.

In the reduction of 2-hexylbenzoic acid esters with LiAlH₄, incomplete reduction could lead to the formation of the corresponding aldehyde as a byproduct.

Conclusion

While specific mechanistic studies on this compound are not widely available, its synthesis can be reliably achieved through well-understood and robust organic reactions such as the Grignard reaction and the reduction of carbonyl compounds. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The provided protocols offer a solid starting point for the laboratory synthesis of this compound. Further optimization and characterization are recommended for any specific application.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. leah4sci.com [leah4sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. (2-Methoxy-6-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

Theoretical Exploration of (2-Hexylphenyl)methanol: A Computational and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hexylphenyl)methanol is an aromatic alcohol with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical and spectroscopic properties is crucial for its synthesis, characterization, and application. In the absence of extensive experimental data, this technical guide provides a comprehensive theoretical framework for the calculation and prediction of its key properties using computational chemistry. Furthermore, it outlines detailed experimental protocols for the validation of these theoretical findings. This document serves as a valuable resource for researchers engaged in the study of substituted phenylmethanols and related compounds.

Theoretical Calculations

To elucidate the molecular properties of this compound, a computational approach based on Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Methodology

A robust computational workflow is essential for obtaining reliable theoretical data. The recommended approach involves geometry optimization, frequency analysis, and the prediction of spectroscopic properties.

Workflow for Theoretical Calculations:

Figure 1: A flowchart illustrating the computational workflow for determining the theoretical properties of this compound.

The recommended level of theory for these calculations is the M06-2X functional with a 6-311+G(d,p) basis set, which has demonstrated accuracy for thermochemistry and non-covalent interactions in organic molecules.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the proposed DFT calculations.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₃H₂₀O | - |

| Molecular Weight | 192.30 | g/mol |

| Dipole Moment | ~1.8 | Debye |

| Ionization Potential | ~8.5 | eV |

| Electron Affinity | ~0.1 | eV |

| Enthalpy of Formation | Value | kJ/mol |

| Gibbs Free Energy of Formation | Value | kJ/mol |

Note: The values for enthalpy and Gibbs free energy of formation would be obtained from the frequency analysis step of the computational workflow.

Predicted Spectroscopic Data

Theoretical calculations can provide valuable insights into the expected spectroscopic signatures of this compound, aiding in its experimental identification and characterization.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ring) | 7.1 - 7.4 |

| Methylene (-CH₂-OH) | ~4.6 |

| Hydroxyl (-OH) | Variable (typically 1.5 - 3.0) |

| Hexyl Chain (-CH₂-) | 0.9 - 2.7 |

| Terminal Methyl (-CH₃) | ~0.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-OH) | ~141 |

| Aromatic (other) | 126 - 129 |

| Methylene (-CH₂-OH) | ~64 |

| Hexyl Chain (-CH₂-) | 22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

Table 3: Key Predicted IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3600 (free), 3200-3500 (H-bonded) | Broad peak, characteristic of alcohols |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp peaks |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong, sharp peaks |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp peaks |

| C-O stretch | 1000 - 1260 | Strong peak |

Experimental Protocols

The following protocols describe standard experimental procedures for the synthesis, purification, and characterization of aromatic alcohols like this compound, which can be used to validate the theoretical predictions.

Synthesis and Purification

A common route for the synthesis of this compound is the Grignard reaction between 2-hexylmagnesium bromide and benzaldehyde, followed by acidic workup.

Experimental Workflow for Synthesis and Characterization:

Figure 2: A flowchart outlining the experimental workflow for the synthesis and characterization of this compound.

Purification Protocol:

-

The crude product is purified by column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes is typically used as the eluent.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.

-

Solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2][3][4][5]

Infrared (IR) Spectroscopy:

-

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).[2][6]

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.[7]

-

The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Electron ionization (EI) is a common method for generating the mass spectrum.

Physicochemical Property Determination

Melting Point:

-

The melting point of the solid compound is determined using a standard melting point apparatus.

Boiling Point:

-

The boiling point of the liquid compound is determined at a specific pressure using distillation.

Signaling Pathways and Biological Interactions

While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active aromatic alcohols suggests potential interactions with various biological targets. For instance, substituted benzyl alcohols have been investigated for their roles as enzyme inhibitors or receptor modulators. Further research, guided by the theoretical properties outlined in this document, is warranted to explore the pharmacological potential of this compound.

Logical Relationship for Investigating Biological Activity:

Figure 3: A diagram showing the logical progression for the investigation of the biological activity of this compound.

Conclusion

This technical guide provides a robust framework for the theoretical and experimental investigation of this compound. The proposed computational methodology, coupled with detailed experimental protocols, will enable researchers to gain a comprehensive understanding of the properties of this molecule. The predicted data serves as a valuable starting point for its synthesis, characterization, and exploration of its potential applications in various scientific disciplines. The outlined workflows and protocols are adaptable for the study of other novel aromatic compounds.

References

An In-depth Technical Guide on the Plausible First Synthesis and Properties of (2-Hexylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-Hexylphenyl)methanol represents a unique chemical entity within the broader class of substituted benzyl alcohols. While many substituted benzyl alcohols have been extensively studied due to their diverse applications in medicinal chemistry, materials science, and fragrance industries, this compound remains a relatively unexplored molecule. The absence of a dedicated discovery and synthesis report in the peer-reviewed literature suggests that its preparation likely relies on conventional synthetic methodologies rather than a novel, named reaction.

This guide aims to fill this information gap by proposing a logical and experimentally sound "first synthesis" route. The proposed synthesis leverages a modern and efficient palladium-catalyzed ortho-alkylation of benzoic acid, followed by a standard reduction protocol. This approach provides a clear and reproducible pathway for obtaining this compound for research purposes.

Plausible First Synthesis Pathway

The most logical and efficient retrosynthetic analysis of this compound points to 2-hexylbenzoic acid as the immediate precursor. This intermediate can be synthesized via a directed ortho-alkylation of benzoic acid, a well-established transformation in modern organic synthesis. The subsequent reduction of the carboxylic acid moiety to a primary alcohol is a high-yielding and straightforward reaction.

Synthesis of 2-Hexylbenzoic Acid via Palladium-Catalyzed Ortho-Alkylation

The introduction of an alkyl chain at the ortho position of benzoic acid can be effectively achieved through a palladium(II)-catalyzed C-H activation/alkylation reaction. This method offers high regioselectivity and functional group tolerance.

Experimental Protocol:

-

Materials: Benzoic acid, 1-bromohexane, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzoic acid (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

-

Add anhydrous N,N-dimethylformamide (5 mL) to the tube.

-

Add 1-bromohexane (1.5 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours, with vigorous stirring.

-

After cooling to room temperature, quench the reaction with 1 M hydrochloric acid (10 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-hexylbenzoic acid.

-

Reduction of 2-Hexylbenzoic Acid to this compound

The reduction of the carboxylic acid to the corresponding primary alcohol can be efficiently accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Materials: 2-Hexylbenzoic acid, Lithium aluminum hydride (LiAlH₄), Diethyl ether or Tetrahydrofuran (THF, anhydrous), Sulfuric acid (10% aqueous solution).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (1.5 mmol) in anhydrous diethyl ether or THF (10 mL).

-

Dissolve 2-hexylbenzoic acid (1.0 mmol) in anhydrous diethyl ether or THF (5 mL) and add it to the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Add the solution of 2-hexylbenzoic acid dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Data Presentation

Physicochemical and Spectroscopic Data of this compound

As this compound is not a widely cataloged compound, the following table includes predicted data and data from analogous compounds to provide a reasonable estimation of its properties.

| Property | Value (Estimated/Analogous) |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C at 760 mmHg (Predicted) |

| Density | ~0.95 g/cm³ (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), 4.7 (s, 2H, -CH₂OH), 2.6 (t, 2H, Ar-CH₂-), 1.6 (m, 2H), 1.3 (m, 6H), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140, 138, 129, 128, 127, 126 (Ar-C), 63 (-CH₂OH), 35 (Ar-CH₂-), 32, 30, 29, 23, 14 (-Alkyl CH₂) |

| IR (neat, cm⁻¹) | ~3350 (br, O-H), 3020 (Ar C-H), 2925, 2855 (Alkyl C-H), 1460, 1040 (C-O) |

| Mass Spectrum (EI) | m/z (%): 192 (M⁺), 174 (M-H₂O)⁺, 119 (M-C₅H₁₁)⁺, 91 (C₇H₇)⁺ |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Plausible two-step synthesis of this compound.

Biological Activity and Future Directions

A thorough search of the scientific literature and chemical databases reveals no specific studies on the biological activity of this compound. However, the benzyl alcohol scaffold is present in numerous compounds with a wide range of biological activities. For instance, substituted benzyl alcohols have been investigated for their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The presence of a moderately long alkyl chain in the ortho position of this compound could impart specific lipophilic characteristics that may influence its interaction with biological membranes and protein targets.

Future research could explore the potential of this compound and its derivatives in areas such as:

-

Antimicrobial and Antifungal Agents: The lipophilicity of the hexyl group could enhance membrane disruption of microbial cells.

-

Enzyme Inhibition: The molecule could be screened against various enzymes where hydrophobic interactions in the active site are crucial.

-

Drug Delivery: The compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

While the formal discovery and initial synthesis of this compound have not been documented in a dedicated publication, this technical guide provides a robust and plausible pathway for its preparation based on well-established synthetic methodologies. The detailed experimental protocols for a palladium-catalyzed ortho-alkylation of benzoic acid followed by reduction with lithium aluminum hydride offer a clear route for researchers to obtain this compound for further study. The consolidated physicochemical and spectroscopic data, though partly estimated, provide a valuable reference for characterization. The lack of reported biological activity highlights an opportunity for future research to explore the potential of this and related structures in various scientific and therapeutic fields.

Navigating the Solubility Landscape of (2-Hexylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Hexylphenyl)methanol in various organic solvents. In the dynamic fields of pharmaceutical research and drug development, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and overall efficacy. This document offers a structured approach to determining and interpreting the solubility of this compound, complete with detailed experimental protocols and a logical workflow for analysis.

Predicting Solubility: The Principle of "Like Dissolves Like"

The solubility of a compound is largely governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[1] this compound, with its hydroxyl group (-OH) and a significant nonpolar hydrocarbon tail (hexyl group and phenyl ring), is an amphiphilic molecule. This structure suggests it will exhibit a range of solubilities depending on the polarity of the solvent.

-

Polar Solvents: The hydroxyl group can participate in hydrogen bonding with polar solvents. However, the large nonpolar portion of the molecule will likely limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents: The hexyl group and phenyl ring will interact favorably with nonpolar solvents through van der Waals forces. Therefore, good solubility is expected in solvents like alkanes and aromatic hydrocarbons.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as alcohols, ethers, and ketones, are likely to be effective at dissolving this compound as they can interact with both the polar and nonpolar regions of the molecule.

Quantitative Solubility Data

The following table provides a template for researchers to systematically record experimentally determined solubility data for this compound. It is crucial to specify the temperature at which each measurement is taken, as solubility is temperature-dependent.

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Nonpolar Solvents | ||||

| Hexane | 1.89 | |||

| Toluene | 2.38 | |||

| Diethyl Ether | 4.34 | |||

| Polar Aprotic Solvents | ||||

| Acetone | 20.7 | |||

| Ethyl Acetate | 6.02 | |||

| Dichloromethane | 9.08 | |||

| Tetrahydrofuran (THF) | 7.6 | |||

| Dimethyl Sulfoxide (DMSO) | 47 | |||

| Polar Protic Solvents | ||||

| Methanol | 32.7 | |||

| Ethanol | 24.6 | |||

| Isopropanol | 18.3 |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is formed.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[3][4] Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[3][4]

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

-

Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This structured approach ensures the generation of accurate and reproducible solubility data, which is fundamental for the successful development of drug candidates and other chemical entities. The provided methodologies and frameworks serve as a robust starting point for any researcher investigating the solubility profile of this compound.

References

Methodological & Application

Application Note and Protocols for the Quantification of (2-Hexylphenyl)methanol

Introduction

(2-Hexylphenyl)methanol is an aromatic alcohol with potential applications in various fields, including chemical synthesis and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document provides detailed analytical methods and protocols for the quantification of this compound in various matrices. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, which are well-suited for the analysis of semi-volatile aromatic compounds.

Method Selection

The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Volatile samples are best analyzed by gas chromatography (GC), while non-volatile or semi-volatile samples are suitable for liquid chromatography (LC).[1]

Caption: Logical workflow for selecting an appropriate analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the quantification of semi-volatile compounds like this compound. It offers excellent chromatographic separation and definitive identification based on mass spectra.

Experimental Protocol

A typical GC-MS analysis involves sample preparation, injection, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for GC-MS analysis.

Instrumentation:

-

Gas Chromatograph: Agilent 8860 GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents:

-

This compound analytical standard

-

Ethyl acetate (GC grade)

-

Helium (99.999% purity)

-

Internal Standard (e.g., Tetradecanol)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

-

Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Add a constant concentration of internal standard to each calibration standard and blank.

-

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Extract or dissolve the sample in a known volume of ethyl acetate.

-

Add the internal standard.

-

Vortex and/or sonicate to ensure complete dissolution/extraction.

-

Filter the sample through a 0.45 µm syringe filter into a GC vial.[2]

-

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-